molecular formula C16H19NO4 B2723021 tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate CAS No. 370562-34-8

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B2723021
CAS No.: 370562-34-8
M. Wt: 289.331
InChI Key: LGSVMEMKGVXHLI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate is an indole derivative featuring a tert-butyl carbamate group at the indole’s 1-position and a methoxy-oxoethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive ester and carbamate functionalities. Its applications include serving as a precursor in gold-catalyzed reactions and reductions, such as its use in the synthesis of alkaloids via DIBAL-H-mediated transformations .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-10-11(9-14(18)20-4)12-7-5-6-8-13(12)17/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSVMEMKGVXHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Boc Protection of Methyl 2-(1H-Indol-3-Yl)Acetate

The most widely reported method involves Boc protection of methyl 2-(1H-indol-3-yl)acetate, a commercially available starting material. This one-step procedure employs di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Reaction Conditions

  • Reagents : Methyl 2-(1H-indol-3-yl)acetate, Boc anhydride (1.1–1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1–0.12 equiv), triethylamine (Et₃N, 1.0–1.2 equiv).
  • Solvent : Tetrahydrofuran (THF, 0.05–0.1 M).
  • Temperature : Room temperature (20–25°C).
  • Duration : 12–24 hours.
  • Workup : Purification via flash chromatography (hexane/ethyl acetate).
Key Data
Parameter Value Source
Yield 72–87%
Purity >97%
Characterization ¹H/¹³C NMR, HRMS

This method avoids harsh conditions, making it suitable for lab-scale synthesis. The Boc group selectively protects the indole’s N1 position due to DMAP’s catalytic role in activating Boc anhydride.

Sequential Alkylation and Boc Protection

For indoles lacking pre-installed ester groups, a two-step approach is utilized:

Step 1: Introduction of the Methoxy-Oxoethyl Sidechain

Friedel-Crafts alkylation or Mitsunobu reactions introduce the 2-methoxy-2-oxoethyl group at the indole’s C3 position. For example:

  • Friedel-Crafts : Indole reacts with methyl acrylate in the presence of Lewis acids (e.g., AlCl₃).
  • Mitsunobu : Coupling of indole with methyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Step 2: N-Boc Protection

The product undergoes Boc protection as described in Section 1.

Challenges
  • Regioselectivity : Competing alkylation at C2/C3 requires careful catalyst selection.
  • Side Reactions : Over-alkylation or ester hydrolysis necessitates controlled stoichiometry.

Catalytic Asymmetric Approaches

Recent advances employ organocatalysts for enantioselective synthesis. For example, imidazolium-based catalysts facilitate thio-Michael additions to generate chiral intermediates, though this method remains exploratory for the target compound.

Example Protocol

  • Catalyst : 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (10 mol%).
  • Base : Potassium tert-butoxide (10 mol%).
  • Solvent : Toluene, 80°C, 3 hours.

Comparative Analysis of Methods

Method Yield Scalability Complexity Cost
Direct Boc Protection High High Low Low
Sequential Alkylation Moderate Moderate High Moderate
Catalytic Asymmetric Low Low Very High High

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in developing new synthetic methodologies .

Medicinal Chemistry

This compound has potential applications in drug discovery and development. Research indicates that derivatives of this compound may exhibit significant biological activity, including enzyme inhibition and receptor binding. Such properties make it a candidate for therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial .

Biological Research

In biological studies, this compound is used to explore interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme inhibition mechanisms and receptor binding affinities. Its derivatives have been studied for their potential antioxidant properties and effects on cellular signaling pathways, such as the Nrf2-Keap1 pathway .

Case Study 1: Antioxidant Activity

Research has shown that compounds similar to this compound can enhance cellular defenses against oxidative stress. A study indicated that these compounds could effectively inhibit the Nrf2-Keap1 interaction, promoting antioxidant responses in cellular models .

Case Study 2: Cancer Research

Pyrrolidine derivatives related to this compound have been investigated for their potential in cancer treatment. For instance, studies have demonstrated that certain derivatives can inhibit specific kinases involved in tumor progression, showing promise in preclinical settings for targeting pathways critical to cancer cell survival.

Data Tables

Activity TypeDescription
Antioxidant PropertiesEnhances cellular defenses against oxidative stress by modulating Nrf2-Keap1 pathway
Enzyme InhibitionExhibits inhibitory effects on various enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Alkoxy Group Variations

tert-Butyl 2-(2-Ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
  • Structure : Ethoxy-oxoethyl group at the 2-position of indole.
  • Molecular Formula: C₁₇H₂₁NO₄ .
  • Substitution at the 2-position alters electronic effects on the indole ring, affecting reactivity in cross-coupling or nucleophilic substitution reactions.
tert-Butyl 3-Bromo-2-formyl-1H-indole-1-carboxylate
  • Structure : Bromo and formyl groups at the 3- and 2-positions, respectively.
  • Molecular Formula: C₁₄H₁₄BrNO₃ .
  • Key Differences :
    • Bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings.
    • The formyl group offers a site for condensation or reduction reactions, diverging from the methoxy-oxoethyl’s ester reactivity.

Functional Group Modifications

tert-Butyl 3-(Aminomethyl)-1H-indole-1-carboxylate Hydrochloride
  • Structure: Aminomethyl group at the 3-position.
  • Molecular Formula : C₁₄H₁₉ClN₂O₂ .
  • Protonation under acidic conditions may influence solubility and crystallinity.
tert-Butyl 3-(2-(3-Acetoxy-2,6-dioxopiperidin-1-yl)ethyl)-1H-indole-1-carboxylate
  • Structure : Piperidinyl-dione moiety linked via an ethyl chain.
  • Molecular Formula : C₂₂H₂₆N₂O₆ .
  • Increased molecular weight (414.46 g/mol) affects pharmacokinetic properties.

Complex Heterocyclic Derivatives

tert-Butyl 3-{[(3S,5aR,6aS,7aS)-2,3,5,5a,6,6a,7,7a-octahydro-3,6,6,7a-tetramethyl-2-oxobicyclo[4.1.0]hept-1(6)eno[3,4-b][1,4]oxazin-3-yl]methyl}-1H-indole-1-carboxylate
  • Structure : Bicyclic oxazine fused to indole.
  • Molecular Formula : C₂₇H₃₄N₂O₄ .
  • Key Differences :
    • The bicyclic system introduces stereochemical complexity and may influence receptor binding in drug design.
    • Higher molecular weight (450.57 g/mol) impacts solubility and synthetic accessibility.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Purity (HPLC) Key Spectral Data (NMR, MS)
Target Compound (III-23a) N/A N/A ¹H/¹³C NMR confirmed ester signals
tert-Butyl 3-(pyrimidinyloxyethyl) analog 158 98.9% ¹³C NMR (75 MHz, CDCl₃): δ 167.2 (COOCH₃)
tert-Butyl 3-aminomethyl analog N/A N/A HRMS (ESI): m/z 282.77 [M+H]⁺

Biological Activity

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS No. 370562-34-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and most importantly, its biological activity, including antibacterial, antifungal, and antiviral properties.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.33 g/mol
  • IUPAC Name : this compound

The compound features an indole structure, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound involves a multi-step reaction. Notably:

  • Step 1 : Utilization of Amberlyst-15 catalyst at room temperature for 8 hours.
  • Step 2 : Reaction with DMAP in acetonitrile for 2 hours at room temperature.

This method yields a high purity product suitable for biological assays .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various indole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.011 mg/mL0.020 mg/mL
Bacillus cereus0.015 mg/mL0.030 mg/mL

These results indicate that derivatives related to the indole structure possess potent antibacterial activity, suggesting that this compound may exhibit similar effects .

Antifungal Activity

Indole derivatives are also noted for their antifungal properties. For instance, compounds with similar structures have demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

FungiMIC (mg/mL)Notes
Trichoderma viride0.004Most sensitive strain
Aspergillus fumigatus0.06Most resistant strain

These findings support the hypothesis that this compound could have significant antifungal activity .

Antiviral Activity

The antiviral potential of indole derivatives has been explored in various studies. For example, certain compounds have shown moderate to good activity against the tobacco mosaic virus (TMV), achieving over 40% inactivation at concentrations of 500 mg/L.

CompoundActivity LevelReference
Compound AComparable to ribavirin
Compound BModerate

While specific data on the antiviral activity of this compound is not yet available, the structural similarities suggest potential efficacy against viral pathogens .

Case Studies

A study published in the Journal of Organic Chemistry indicated that indole derivatives exhibit a broad spectrum of biological activities including antibacterial and antifungal effects . Another study highlighted the importance of structure–activity relationships (SAR) in determining the efficacy of these compounds against various pathogens .

Q & A

Q. Basic

  • Electrophilic Substitution : Bromination at the 5-position using NBS or I2 _2/DMSO .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
  • Alkylation : Grignard or organozinc reagents for side-chain elongation .

How to resolve contradictions in crystallographic data for similar indole derivatives?

Advanced
Discrepancies in bond lengths/angles often arise from disordered solvent molecules or twinning. SHELXL refinement (with TWIN/BASF commands) and high-resolution data (<1.0 Å) improve model accuracy . For example, tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl] derivatives required iterative refinement cycles to resolve anisotropic displacement parameters, validated via R-factor convergence (<0.05) .

What are the strategies for regioselective alkylation of tert-butyl indole carboxylates?

Advanced
Regioselectivity is controlled by steric and electronic factors. For instance, bulky tert-butyl groups at the 1-position direct electrophiles to the 3-position. Gold-catalyzed reactions with allenoates favor γ-addition over α-pathways due to carbocation stabilization at the indole β-position . In cases of competing reactivity (e.g., III-67 alkylation failure), switching to softer nucleophiles (e.g., organocuprates) or protective group strategies (e.g., silyl ethers) enhances selectivity .

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